![molecular formula C9H8N2O2 B2361498 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1824298-60-3](/img/structure/B2361498.png)

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

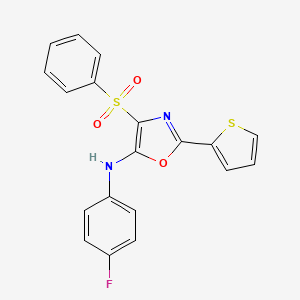

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance at ambient temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family of compounds to which 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid belongs, has been studied . The synthesis involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The InChI code for 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is 1S/C9H8N2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5H,1H3,(H,12,13) . This indicates the presence of a methyl group attached to the pyrazolo[1,5-a]pyridine ring and a carboxylic acid group attached to the pyridine ring .Physical And Chemical Properties Analysis

6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is a solid substance at ambient temperature . Its molecular weight is 176.17 . The compound’s InChI code is 1S/C9H8N2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5H,1H3,(H,12,13) .Applications De Recherche Scientifique

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid, have been identified as having significant potential in the field of anticancer research . These compounds have been highlighted for their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory

In addition to their antitumor properties, these compounds have also been noted for their enzymatic inhibitory activity . This means they could potentially be used to inhibit the activity of certain enzymes, which could have a wide range of applications in both medical and scientific research .

Fluorophores

Pyrazolo[1,5-a]pyrimidines-based fluorophores, which would include 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid, have been studied for their significant photophysical properties . These properties make them potentially useful in a variety of applications, including as fluorescent probes for biological imaging .

Chronic Obstructive Pulmonary Disease (COPD) Treatment

There has been research into the use of compounds with a pyrazolo[1,5-a]pyrimidine core, like 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid, in the treatment of COPD . This research is still in its early stages, but it represents a promising potential application for these compounds .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only in well-ventilated areas, avoiding breathing dust/fumes, washing exposed body areas thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

The primary targets of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that pyrazolo-pyridine derivatives can interact with various biological targets through hydrogen bonding and π-π stacking .

Biochemical Pathways

Pyrazolo-pyridine derivatives have been shown to participate in nucleophilic attack mechanisms, leading to the formation of new compounds .

Pharmacokinetics

As a solid compound , its bioavailability would be influenced by factors such as solubility, stability, and permeability.

Action Environment

The action, efficacy, and stability of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid can be influenced by various environmental factors. For instance, air velocity can affect the distribution of the compound . Additionally, the compound should be stored at ambient temperature for optimal stability .

Propriétés

IUPAC Name |

6-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPNGXHBRUUOJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)